Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Description
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- (CAS: 33469-11-3) is a heterocyclic aromatic compound featuring a benzonitrile core substituted at the para position with a 1H-imidazole ring bearing a trifluoromethyl (-CF₃) group at the 5-position. This compound’s structure combines the electron-withdrawing properties of the nitrile (-CN) and trifluoromethyl groups, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions of substituted phenylenediamines with carbonyl derivatives under acidic or oxidative conditions .
The trifluoromethyl-imidazole moiety enhances metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization in drug discovery .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-7(5-15)2-4-8/h1-4,6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYKGKIPBXUMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00784873 | |
| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33469-11-3 | |
| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Benzonitrile Group: The benzonitrile group is attached through a nucleophilic substitution reaction, where a suitable leaving group on the imidazole ring is replaced by the benzonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or benzonitrile rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-" are not available within the provided search results, the following information can be compiled:
Basic Information
- IUPAC Name: 4-[5-(Trifluoromethyl)-1H-Imidazol-2-yl]Benzonitrile
- CAS Number: 33469-11-3
- Molecular Formula: C11H6F3N3
- Molecular Weight: 237.18 g/mol or 237.185
Synonyms:
- 4-[4-(Trifluormethyl)-1H-Imidazol-2-Yl]Benzonitril
- 4-[4-(Trifluoromethyl)-1H-Imidazol-2-Yl]Benzonitrile
- 4-[4-(Trifluoromã©Thyl)-1H-Imidazol-2-Yl]Benzonitrile
- Benzonitrile, 4-[5-(Trifluoromethyl)-1H-Imidazol-2-Yl]-
Properties and Applications
- Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, features a benzonitrile moiety substituted with a trifluoromethyl group and an imidazole ring.
- The compound is a heterocyclic compound, characterized by rings containing at least one atom that is not carbon.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound more effective in medicinal chemistry applications.
- The chemical reactivity of benzonitrile derivatives often involves nucleophilic substitutions and electrophilic aromatic substitutions due to the nitrile group and the aromatic ring. The imidazole ring can participate in various reactions.
- Benzonitrile derivatives containing imidazole rings exhibit a range of biological activities.
- Structures with similar components have shown:
- Benzimidazole: Antimicrobial, anticancer
- Trifluoromethylbenzene: Solvent properties, pharmaceuticals
- 2-(Trifluoromethyl)imidazole: Antiviral, antifungal
- The specific combination of a nitrile functionality with a trifluoromethyl-substituted imidazole ring may enhance both lipophilicity and biological activity compared to simpler structures like benzimidazole or trifluoromethylbenzene.
Related Compounds
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison
Key Observations :
- Pyridine vs.
- Chloro vs. Trifluoromethyl : Chloro-substituted benzimidazoles exhibit weaker electron-withdrawing effects compared to -CF₃, altering electronic density and reactivity.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound shares a molecular weight of 248.20 with its pyridine analogue , but the latter has a defined melting point (123–124°C).
- Hydantoin derivatives exhibit higher molecular weights due to additional functional groups (e.g., hydroxymethyl, thioxo), lowering LogP compared to the target compound.
Pharmacological and Functional Comparisons
Antagonistic Activity :
- Hydantoin Derivatives (6h, 6i) : Exhibit potent androgen receptor antagonism (IC₅₀ < 1 µM) due to thioxo and hydroxymethyl groups enhancing binding affinity .
- Compound 29 : A structurally complex derivative with antimalarial activity (74% yield), leveraging a piperidine-pyridine linkage for target engagement .
Limitations :
- Limited solubility of the target compound may require formulation adjustments for in vivo applications.
- Synthetic challenges in introducing multiple electron-withdrawing groups necessitate optimized reaction conditions .
Biological Activity
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- (CAS Number: 33469-11-3) is a chemical compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- features a benzonitrile moiety linked to a trifluoromethyl-substituted imidazole ring. Its molecular formula is , with a molecular weight of approximately 237.185 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.
The compound is primarily known for its role in various biochemical pathways, particularly in enzyme interactions and protein-ligand binding studies. Its mechanism of action often involves:
- Arylcyanation Reactions : It participates in nickel-catalyzed arylcyanation reactions, which are significant in synthetic organic chemistry.
- Inhibition of Protein Interactions : Research indicates that it may inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent:
- Inhibitory Activity : In a study evaluating various derivatives of benzonitrile, compound 7 (a derivative containing similar structural motifs) exhibited potent inhibitory activity against PD-1/PD-L1 binding with an IC50 value of 8.52 μM . This suggests that compounds with similar structures may also possess significant anticancer properties.
Enzyme Interaction Studies
The unique structure of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- makes it a valuable tool in studying enzyme interactions. Its ability to modulate enzyme activity could lead to further investigations into its therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Benzonitrile, 4-(trifluoromethyl)- | Trifluoromethyl group without imidazole | Moderate biological activity |
| 4-Trifluoromethylbenzonitrile | Similar to above, lacks imidazole | Used in various chemical syntheses |
| Compound 7 (related derivative) | Contains biphenyl and triazole units | IC50 = 8.52 μM against PD-1/PD-L1 |
Synthesis Methods
The synthesis of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- typically involves several key steps:
- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving dicarbonyl compounds and amines.
- Introduction of the Trifluoromethyl Group : This is accomplished using reagents such as trifluoromethyl iodide.
- Nucleophilic Substitution : The benzonitrile group is attached via nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities associated with compounds related to Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
- Catalyst system : Use Cs₂CO₃ as a base with Xantphos and Pd₂(dba)₃ (1:1 molar ratio) in a solvent mixture of 1,4-dioxane and water (3:1 v/v) under reflux (90–100°C) .
- Purification : Post-reaction, employ column chromatography (silica gel, ethyl acetate/cyclohexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation .
- Validation : Confirm product identity via ¹H-NMR (e.g., δ 8.26 ppm for aromatic protons) and mass spectrometry (exact mass: ~407.13 g/mol) .
Basic: How can structural integrity and purity be validated post-synthesis?
Answer:
- ¹H/¹³C-NMR : Assign peaks for the trifluoromethyl group (δ 120–125 ppm in ¹³C-NMR) and benzonitrile moiety (C≡N stretch at ~2230 cm⁻¹ in IR) .
- Mass spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion [M+H]⁺ (e.g., 407.1319 for analogs) .
- HPLC : Achieve >95% purity using reversed-phase methods (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store the compound under inert atmosphere (argon) at –20°C in amber vials to prevent:
- Hydrolysis : The nitrile group is sensitive to moisture; use molecular sieves in storage .
- Photodegradation : The imidazole ring may undergo UV-induced decomposition .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent variation : Replace the trifluoromethyl group with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess impact on biological activity (e.g., tubulin polymerization inhibition) .
- Bioisosteric replacement : Substitute the imidazole ring with triazoles or pyrazoles to evaluate binding affinity changes in enzymatic assays .
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with targets like mPGES-1 or tubulin .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Orthogonal assays : Combine enzymatic inhibition (e.g., IC₅₀ in mPGES-1 assays) with cell-based viability tests (MTT assays in cancer cell lines) to confirm target specificity .
- Dose-response analysis : Test compound concentrations from 1 nM to 100 µM to identify off-target effects at higher doses .
- Metabolic stability : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of inconsistent activity .
Advanced: What computational strategies predict reactivity and regioselectivity in derivatives?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., C-2 of imidazole) prone to nucleophilic attack .
- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways for regioselective functionalization .
- QSAR models : Train models on analogs (e.g., 4-aryl-2-benzoyl-imidazoles) to predict logP and solubility .
Advanced: How to design analogs with improved pharmacokinetic properties?
Answer:
- LogP optimization : Introduce polar substituents (e.g., –OH, –SO₂NH₂) to reduce hydrophobicity (target logP <3) .
- Metabolic blocking : Fluorinate vulnerable positions (e.g., C-5 of imidazole) to slow cytochrome P450-mediated oxidation .
- Prodrug strategies : Mask the nitrile group as a tert-butyl carbamate for enhanced oral bioavailability .
Advanced: What analytical techniques detect degradation products under stress conditions?
Answer:
- Forced degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light (254 nm) for 48 hours .
- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of –CF₃ or nitrile hydrolysis to –COOH) .
- Stability-indicating methods : Validate HPLC conditions to separate parent compound from impurities (RS >2.0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
